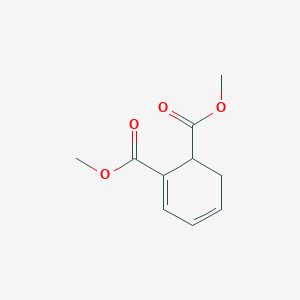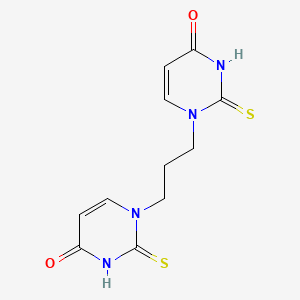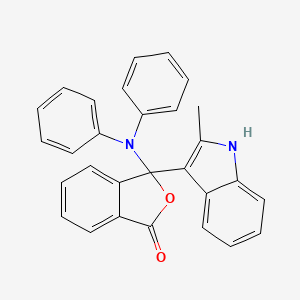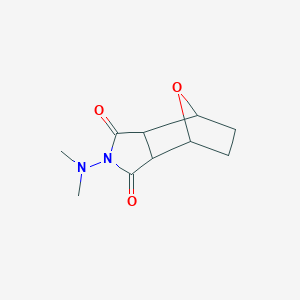![molecular formula C32H39P B14367146 Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- CAS No. 91425-16-0](/img/structure/B14367146.png)
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphine group attached to a diphenylethenylidene moiety and a 2,4,6-tris(1,1-dimethylethyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- typically involves the reaction of a phosphine precursor with a diphenylethenylidene derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have significant applications in catalysis and material science.
科学的研究の応用
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
類似化合物との比較
Similar Compounds
Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-: Similar in structure but differs in the substituents on the phosphine group.
Pyridine, 2,4,6-tris(1,1-dimethylethyl)-: Contains a pyridine ring instead of a diphenylethenylidene moiety.
Benzenamine, 2,4,6-tris(1,1-dimethylethyl)-: Features an amine group instead of a phosphine group.
Uniqueness
Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]- is unique due to its specific combination of functional groups, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and material science applications.
特性
CAS番号 |
91425-16-0 |
|---|---|
分子式 |
C32H39P |
分子量 |
454.6 g/mol |
InChI |
InChI=1S/C32H39P/c1-30(2,3)25-20-27(31(4,5)6)29(28(21-25)32(7,8)9)33-22-26(23-16-12-10-13-17-23)24-18-14-11-15-19-24/h10-21H,1-9H3 |
InChIキー |
SLIBMNOHYCVBSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)


![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)



![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)



